Sigma-2 vs. Sigma-1 Receptor Binding Selectivity
This compound demonstrates a quantifiable preference for the sigma-2 receptor (also known as TMEM97) over the sigma-1 receptor subtype. In radioligand competition binding assays against rat sigma-2 receptors expressed in PC12 cells, a Ki value of 90 nM was recorded [1]. When evaluated against the sigma-1 receptor from guinea pig brain membranes, the same compound yielded a Ki of 841 nM, resulting in a ~9.3-fold selectivity for sigma-2 [2]. This contrasts with the typical sigma-1-preferring profile of many reference piperidine ligands such as SA4503 or 4-PPBP, which exhibit sub-nanomolar to low nanomolar Ki values at sigma-1 but significantly weaker sigma-2 affinity [3].
| Evidence Dimension | Sigma-2 vs. Sigma-1 receptor binding selectivity |
|---|---|
| Target Compound Data | Sigma-2 Ki = 90 nM; Sigma-1 Ki = 841 nM; ~9.3-fold σ2/σ1 selectivity. |
| Comparator Or Baseline | Class-level: Typical sigma-1-preferring piperidine ligands (e.g., SA4503, 4-PPBP) show sigma-1 Ki < 10 nM and sigma-2 Ki > 100 nM, exhibiting inverse selectivity profiles. |
| Quantified Difference | ~9.3-fold sigma-2 selectivity vs. inverse (sigma-1-preferring) selectivity for class comparators. |
| Conditions | Radioligand binding assay; sigma-2: rat PC12 cells; sigma-1: guinea pig brain membranes. Data curated by BindingDB/ChEMBL. |
Why This Matters
For research programs targeting sigma-2/TMEM97-mediated pathways (e.g., oncology, cholesterol homeostasis), this compound offers a measurable sigma-2-preferring interaction, reducing the need for extensive chemical optimization to achieve subtype selectivity.
- [1] BindingDB. BDBM50604967: Ki = 90 nM for sigma-2 receptor in rat PC12 cells. Accessed 2026. View Source
- [2] BindingDB. BDBM50604967: Ki = 841 nM for sigma-1 receptor in guinea pig brain membranes. Accessed 2026. View Source
- [3] Zampieri D, et al. Bioorg Med Chem Lett. 2018;28(19):3206-3209. PMID: 30143421. (Reported sigma-1 Ki values for alkylacetamide derivatives: 17 nM for Compound 19). View Source
